molecular formula C18H21NO4 B5515771 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5515771
M. Wt: 315.4 g/mol
InChI Key: CVVGYRJLKYRMSZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14705815 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Assessment

Researchers have synthesized novel derivatives of acetamide, including compounds related to "2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide," exploring their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were developed through multi-step reaction sequences, starting from the Leuckart reaction, and their structural assignments were confirmed by various spectroscopic methods. Among these, certain derivatives displayed activities comparable to standard drugs, attributed to the presence of specific substituent groups (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Protein Tyrosine Phosphatase 1B Inhibitors

Another study focused on the design, synthesis, and evaluation of "2-(4-methoxyphenyl)ethyl]acetamide derivatives" for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapies. These derivatives demonstrated significant PTP1B inhibitory activity, which correlated well with docking studies and in vivo screening for antidiabetic activity, highlighting their potential therapeutic applications (A. Saxena, Gyanendra Pandey, Swati Gupta, A. B. Singh, A. Srivastava, 2009).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was performed using immobilized lipase as the catalyst. This research demonstrated the feasibility of employing enzymatic methods for the synthesis of pharmacologically relevant intermediates, offering a greener alternative to traditional chemical synthesis methods (Deepali B Magadum, G. Yadav, 2018).

Metabolism of Chloroacetamide Herbicides

A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological implications of these compounds, including derivatives similar to "this compound." This research contributes to understanding the safety profile and environmental impact of such chemicals (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-5-3-14(4-6-15)11-12-19-18(20)13-23-17-9-7-16(22-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVGYRJLKYRMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.